molecular formula C16H17FN4O2 B6621331 (5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone

(5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone

Cat. No.: B6621331
M. Wt: 316.33 g/mol
InChI Key: HFVVFVKPJAPDFG-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features a combination of fluorine, methoxy, phenyl, pyrazine, and piperazine moieties

Properties

IUPAC Name

(5-fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-23-14-3-2-12(17)10-13(14)16(22)21-8-6-20(7-9-21)15-11-18-4-5-19-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVVFVKPJAPDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazine-Piperazine Intermediate: This step involves the reaction of pyrazine with piperazine under controlled conditions to form the pyrazin-2-ylpiperazine intermediate.

    Introduction of the Methoxy Group: The intermediate is then reacted with a methoxy-substituted phenyl compound, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired methanone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger batch sizes.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine or methoxy positions, using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst under pressure.

    Substitution: Sodium methoxide in methanol or potassium fluoride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its interactions with biological targets and its pharmacokinetic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism by which (5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)ethanone
  • (5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)propanone
  • (5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)butanone

Uniqueness

Compared to similar compounds, (5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone may exhibit unique properties due to the specific positioning of the fluorine and methoxy groups. These substitutions can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct in its class.

This detailed overview provides a comprehensive understanding of (5-Fluoro-2-methoxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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